5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
5-(Dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The presence of the oxazole ring, along with other functional groups, imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group makes it susceptible to oxidation under certain conditions.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The oxazole ring can participate in substitution reactions, especially at the nitrogen and oxygen positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives like 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole . Compared to these, 5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide exhibits unique properties due to the presence of the dimethylsulfamoyl group, which can enhance its biological activity and specificity .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9-7-13(16-22-9)15-14(18)11-8-10(5-6-12(11)21-4)23(19,20)17(2)3/h5-8H,1-4H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHNMYZGSRYIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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